molecular formula C18H17N3OS B2714429 N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 392308-87-1

N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2714429
CAS No.: 392308-87-1
M. Wt: 323.41
InChI Key: ZZALUHFYWNYDSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps. One common method starts with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate is then subjected to nucleophilic substitution with substituted anilines to produce 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives. These intermediates are hydrolyzed with ammonia to yield 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives. Finally, amidation with 2-chloroacetyl chloride leads to the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with additional hydrogen atoms.

Scientific Research Applications

N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antitumor and antibacterial properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) phosphorylation, which can suppress tumor cell growth. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-phenethyl-2-(quinazolin-4-yl)acetamide
  • N-phenethyl-2-(quinazolin-4-ylthio)ethanamide
  • N-phenethyl-2-(quinazolin-4-ylthio)propionamide

Uniqueness

N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide stands out due to its unique combination of the quinazoline and phenethyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-phenylethyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(19-11-10-14-6-2-1-3-7-14)12-23-18-15-8-4-5-9-16(15)20-13-21-18/h1-9,13H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZALUHFYWNYDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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